1,1,3-Trifluoropropane
Overview
Description
1,1,1-Trifluoro-3-iodopropane is a halogenated hydrocarbon . It is used in the formation of polyfluoroalkylimidazolium salts .
Synthesis Analysis
1,1,1-Trifluoro-3-iodopropane is a key intermediate in the synthesis of various pharmaceutical compounds such as anti-inflammatory agents, anesthetics, and antihistamines . A process for the preparation of 1, 3, 3, 3-tetrafluoropropene involves a compound having the formula CF3-xClxCHClCHF2-yCly and in the presence of a compound catalyst, undergoes, through a number n of serially-connected reaction vessels, gas-phase fluorination with hydrogen fluoride .Molecular Structure Analysis
1,1,1-Trifluoro-3-iodopropane is a colorless liquid with a molecular formula of C3H3F3I. It has a boiling point of 86-88℃ and a density of 1.836 g/cm³ at 25℃ . The molecular weight of 1,1,1-Trifluoro-3-iodopropane is 98.0670 .Chemical Reactions Analysis
3,3,3-Trifluoropropene is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals. It undergoes oxidation with strong oxidizing agents and under extremes of temperature .Physical and Chemical Properties Analysis
1,1,1-Trifluoro-3-iodopropane has a density of 1.9110g/cm³ at 25°C . The density of 1,1,1-Tribromo-3,3,3-trifluoropropane is 2.5±0.1 g/cm³, and it has a boiling point of 156.8±8.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of 3-Alkoxy-1,1,1-trifluoropropan-2-ols
1,1,1-Trifluoro-2,3-epoxypropane is used in the synthesis of 3-alkoxy-1,1,1-trifluoropropan-2-ols. This method is both efficient and environmentally friendly, involving a ring-opening reaction under microwave irradiation at room temperature, without solvents. These chemicals are precursors to trifluoromethyl ketones, which are significant inhibitors of various liver microsomes and esterase (Rayo et al., 2010).
Generation of Trifluoropropynyllithium
1,1,1,3,3-Pentafluoropropane reacts with n-butyllithium to generate trifluoropropynyllithium, which reacts with different group 14 electrophiles to yield organometalloid trifluoropropynyl compounds. This process is vital for creating novel fluorocarbon fragments, with some compounds being crystallographically characterized for the first time (Brisdon et al., 2003).
Syntheses of Trifluoromethylated Compounds
Optically active 2,3-epoxy-1,1,1-trifluoropropane is converted into oxiranyl anion and reacted with electrophiles to produce adducts with retained configuration. This method is useful for creating trifluoromethylated compounds with quaternary chiral carbon centers (Yamauchi et al., 2003).
Chiral Analysis via Conversion of Enantiomers
3-Fluoro-1,2-epoxypropane, analogous to 3,3,3-trifluoro-1,2-epoxypropane, is used for chiral analysis through the conversion of enantiomers into spectroscopically distinct diastereomers. This application is significant in the field of molecular structure determination (Leung et al., 2020).
Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent
Hypervalent trifluoromethylthio-iodine(III) reagent is designed and synthesized for trifluoromethylthiolation reactions, demonstrating the versatility of this compound as an electrophilic reagent for transferring the trifluoromethylthio group (Yang et al., 2020).
Mechanism of Action
Safety and Hazards
When handling 1,1,1-Trifluoro-3-iodopropane, avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
1,1,3-trifluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3/c4-2-1-3(5)6/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMEOJGQJMOHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513167 | |
Record name | 1,1,3-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24270-67-5 | |
Record name | 1,1,3-Trifluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24270-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3-Trifluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20513167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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